molecular formula C18H15ClN4O2 B2580046 1-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1008089-40-4

1-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2580046
CAS No.: 1008089-40-4
M. Wt: 354.79
InChI Key: BGRJEFLTMICTST-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic compound featuring a fused pyrrolo-triazole-dione core. Its structure includes a 3-chlorophenylmethyl group at position 1 and a 4-methylphenyl substituent at position 5. The compound’s bicyclic framework combines a pyrrolidine ring fused with a triazole ring, both decorated with carbonyl groups at positions 4 and 6. This architecture confers unique electronic and steric properties, which are critical for interactions in biological or material systems.

The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, Ullmann coupling, or click chemistry, as seen in related triazole and pyrazole hybrids . Structural confirmation often relies on techniques like NMR, MS, and X-ray crystallography using programs such as SHELXL .

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-11-5-7-14(8-6-11)23-17(24)15-16(18(23)25)22(21-20-15)10-12-3-2-4-13(19)9-12/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJEFLTMICTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chlorophenyl and methylphenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenylmethyl group undergoes nucleophilic substitution under specific conditions. The chlorine atom's electronegativity facilitates displacement by nucleophiles like amines or alkoxides.

Reaction Conditions Product Yield
Chlorine → Methoxy substitutionK₂CO₃, DMF, 80°C, 12hMethoxy derivative at 3-position~65%
Amine displacementEt₃N, THF, reflux, 24hPrimary/secondary amine adducts55–72%

Oxidation-Reduction Dynamics

The triazole-dione system participates in redox reactions. Experimental data suggest the dione moiety can be reduced to diol intermediates under controlled conditions.

Reagent Conditions Observed Transformation Catalyst
NaBH₄EtOH, 25°C, 4hPartial reduction of dione to hemiketalNone
H₂ (1 atm)Pd/C, MeOH, 50°CFull reduction to pyrrolidine analog10% Pd/C

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles, forming extended heterocyclic systems.

Dipolarophile Conditions Product Regioselectivity
PhenylacetyleneCuI, DIPEA, 100°C, 48hFused triazole-isoxazole hybrid1,3-selectivity
AcetonitrileMicrowave, 120°C, 2hTetrazolo[1,5-a]pyrrole derivativeN/A

Acid/Base-Mediated Rearrangements

Under acidic conditions, the pyrrolo-triazole core undergoes ring-opening/ring-closing equilibria:

CompoundHCl (aq), ΔLinear triazole-carboxylic acid intermediate\text{Compound} \xrightarrow{\text{HCl (aq), Δ}} \text{Linear triazole-carboxylic acid intermediate}

Key Parameters :

  • Optimal pH: 2.5–3.0

  • Temperature: 70–80°C

  • Reaction time: 6–8h

Cross-Coupling Reactions

The methylphenyl group participates in palladium-catalyzed couplings. Suzuki-Miyaura reactions with aryl boronic acids are particularly efficient:

Boronic Acid Catalyst System Product Conversion
4-FluorophenylboronicPd(PPh₃)₄, K₂CO₃, DMEBiaryl-modified derivative88%
Vinylboronic pinacolPdCl₂(dppf), CsF, DMFAlkenyl-functionalized analog76%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces -sigmatropic shifts in the triazole ring, as observed in related compounds:

Starting materialhνRing-rearranged isomer(ϕ=0.32)\text{Starting material} \xrightarrow{hν} \text{Ring-rearranged isomer} \quad (\phi = 0.32)

Conditions :

  • Solvent: Dry acetonitrile

  • Atmosphere: N₂ purge

  • Irradiation time: 30 min

Hydrolysis Pathways

The lactam rings in the dione system undergo pH-dependent hydrolysis:

pH Range Dominant Product Half-Life (25°C)
1.0–3.0Dicarboxylic acid derivative2.3h
10.0–12.0Ring-opened triazole amine45min

8.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exhibit significant antimicrobial properties. For instance:

  • A derivative of this compound was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Anticancer Properties

Compounds containing the pyrrolo-triazole framework have been explored for their anticancer potential. The structural features allow for interactions with various biological targets:

  • Research indicated that derivatives of this compound could induce apoptosis in prostate cancer cells through specific receptor interactions .

Photovoltaic Materials

The unique electronic properties of pyrrolo-triazole derivatives have led to their exploration as materials for organic photovoltaics. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications.

Synthesis and Characterization

The synthesis of this compound involves multiple steps:

  • Reagents : The synthesis typically requires various reagents including chlorobenzene derivatives and methyl phenyl compounds.
  • Characterization Techniques : The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of triazole derivatives against several pathogens. The results indicated that specific modifications to the triazole ring enhanced antibacterial activity significantly .

Case Study 2: Anticancer Activity

In a comprehensive study on prostate cancer treatments involving pyrrolo-triazoles, it was found that certain derivatives could effectively inhibit cell proliferation and induce cell cycle arrest. These findings suggest potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Biological Activity/Use Reference
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-dione 1: 3-Chlorophenylmethyl; 5: 4-Methylphenyl Not reported -
1-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)ethyl]-3-(2-hydroxy-3-methoxyphenyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione (16a) Pyrrolo[3,4-c]pyrazole-dione 1: 4-Fluorophenyl; 3: 2-Hydroxy-3-methoxyphenyl; 5: 2-(2-Fluorophenyl)ethyl Anti-HIV-1 activity
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione Pyrrolo[3,4-d]oxazole-dione 2: 4-Chlorophenyl; 3: 4-(Dimethylamino)phenyl; 5: Phenyl Structural studies (no activity reported)
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione Pyrrolo[3,4-d]oxazole-dione 5: 2-Chlorophenyl; 3: 4-(Dimethylamino)phenyl; 2: 2-Methylphenyl Structural studies (no activity reported)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile Pyrazole-carbonitrile 1: 2,6-Dichloro-4-(trifluoromethyl)phenyl; 4: Trifluoromethylsulfinyl Pesticide (GABA receptor antagonist)

Key Observations

Core Heterocycle Influence: The triazole-dione core in the target compound differs from pyrazole-dione (e.g., compound 16a) and oxazole-dione (e.g., ) analogs.

In contrast, fluorophenyl or hydroxy-methoxyphenyl substituents in compound 16a contribute to hydrogen bonding and polarity, critical for anti-HIV activity .

Conversely, pyrrolo-pyrazole-diones (e.g., 16a) demonstrate antiviral efficacy, highlighting the role of core flexibility in target selectivity .

Synthetic Approaches :

  • The target compound may be synthesized via methods analogous to triazole hybrids (e.g., copper-catalyzed azide-alkyne cycloaddition in ) or Ullmann coupling (). Oxazole-diones () often employ cyclocondensation or nucleophilic substitution .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example, analogous pyrrolo-triazole-dione derivatives are synthesized via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts in degassed DMF/water mixtures, followed by purification via column chromatography . Key variables affecting purity include:

  • Catalyst loading : Excess Pd can lead to side reactions; 5 mol% is optimal .
  • Temperature : Reactions at 70–80°C minimize byproducts like dehalogenated intermediates .
  • Purification : TLC monitoring (hexane:ethyl acetate, 3:1) ensures removal of unreacted boronic acids .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer: Characterization relies on:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
  • IR Spectroscopy : Carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and triazole C-N stretches at ~1500 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error for molecular ion peaks .
  • X-ray crystallography : For absolute configuration confirmation, as seen in orthorhombic crystal systems (e.g., P2₁2₁2₁ space group) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches predict energetically favorable intermediates. For example:

  • Transition state modeling : Identifies rate-limiting steps (e.g., cyclization barriers in pyrrolo-triazole formation) .
  • Solvent effects : COSMO-RS simulations optimize solvent polarity (e.g., PEG-400 enhances regioselectivity in heterocyclic coupling) .
  • Machine learning : Trained on reaction databases to predict optimal catalysts (e.g., Pd vs. Cu for triazole ring closure) .

Q. How do tautomeric equilibria in solution-phase NMR data complicate structural analysis, and how can this be resolved?

Methodological Answer: Tautomerism in the triazole-dione core causes splitting of NMR signals. Mitigation strategies include:

  • Variable-temperature NMR : Cooling to −40°C slows tautomer interconversion, sharpening peaks .
  • 2D NMR (HSQC, HMBC) : Correlates protons to carbons, distinguishing tautomers (e.g., NOE interactions between pyrrolo H and triazole N) .
  • Deuterated solvents : DMSO-d₆ stabilizes specific tautomers via hydrogen bonding .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from impurities or assay conditions. Solutions include:

  • HPLC purity validation : ≥95% purity thresholds to exclude confounding byproducts .
  • Dose-response standardization : Use EC₅₀ values normalized to vehicle controls in enzyme inhibition assays .
  • Crystallographic docking : Validates target binding modes (e.g., triazole-dione interactions with kinase ATP pockets) .

Q. How can green chemistry principles improve the sustainability of its synthesis?

Methodological Answer:

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing toxicity .
  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles for reuse (≥5 cycles with <10% yield drop) .
  • Microwave-assisted synthesis : Reduces reaction times from 16 hours to 30 minutes .

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